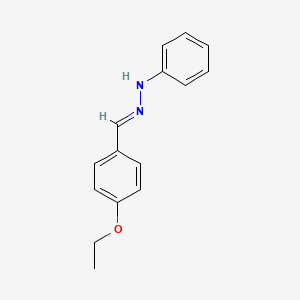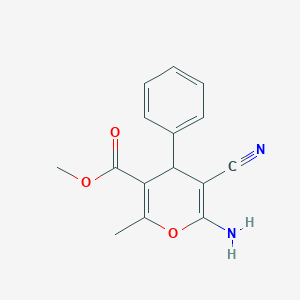![molecular formula C13H9NO3S B11554712 6-Methyl-1-(2-thenylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11554712.png)
6-Methyl-1-(2-thenylidene)furo[3,4-c]pyridine-3,4(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-6-METHYL-1-[(THIOPHEN-2-YL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is a complex heterocyclic compound that features a furo[3,4-c]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both furan and pyridine rings, along with a thiophene substituent, contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-6-METHYL-1-[(THIOPHEN-2-YL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to enhance the yield and reduce reaction time .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of multicomponent reactions and the use of efficient catalysts and solvents can be adapted for larger-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used in the synthesis of complex polyheterocycles, which are valuable in the development of new materials and catalysts.
Biology and Medicine: Due to its unique structure, the compound has potential applications in drug discovery and development. It can serve as a scaffold for designing molecules with biological activity, such as antimicrobial or anticancer agents.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, including conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of (1Z)-6-METHYL-1-[(THIOPHEN-2-YL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of multiple heteroatoms and conjugated systems suggests potential interactions with nucleophilic and electrophilic sites in biological molecules.
Comparaison Avec Des Composés Similaires
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- Thiophenes (CHEBI:26961)
Uniqueness: (1Z)-6-METHYL-1-[(THIOPHEN-2-YL)METHYLIDENE]-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE stands out due to its combination of furan, pyridine, and thiophene rings, which confer unique electronic and steric properties. This makes it a versatile scaffold for various chemical transformations and applications in different fields.
Propriétés
Formule moléculaire |
C13H9NO3S |
|---|---|
Poids moléculaire |
259.28 g/mol |
Nom IUPAC |
(1Z)-6-methyl-1-(thiophen-2-ylmethylidene)-5H-furo[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C13H9NO3S/c1-7-5-9-10(6-8-3-2-4-18-8)17-13(16)11(9)12(15)14-7/h2-6H,1H3,(H,14,15)/b10-6- |
Clé InChI |
DPTJBTYIXPIUOZ-POHAHGRESA-N |
SMILES isomérique |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C\C3=CC=CS3 |
SMILES canonique |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B11554633.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B11554641.png)


![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11554657.png)
![4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11554674.png)
![N'-[(E)-[2-(Benzyloxy)phenyl]methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11554701.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B11554703.png)
![N-[(1E)-3-[(2E)-2-(5-bromo-2-hydroxy-3-iodobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11554706.png)
![3-[(4-Bromophenyl)amino]-1-(5-methylfuran-2-yl)propan-1-one](/img/structure/B11554716.png)
![ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B11554717.png)
![methyl 2-{[(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B11554718.png)
![4-(2-{N'-[(Z)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}-2-(4-methylbenzenesulfonamido)ethyl)phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11554719.png)
![N-benzyl-6-[(2E)-2-(3,4-diethoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11554738.png)
